molecular formula C13H17F2N B4957196 1-(2,6-difluorobenzyl)-2-methylpiperidine

1-(2,6-difluorobenzyl)-2-methylpiperidine

Cat. No. B4957196
M. Wt: 225.28 g/mol
InChI Key: AENNLLXESXJEHJ-UHFFFAOYSA-N
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Description

1-(2,6-difluorobenzyl)-2-methylpiperidine, commonly known as DF-MP, is a chemical compound that has gained immense attention in the field of neuroscience research due to its potential therapeutic applications in treating various neurological disorders. DF-MP is a piperidine derivative and a selective antagonist of the sigma-1 receptor, which is a protein found in the central nervous system.

Scientific Research Applications

DF-MP has been extensively studied for its potential therapeutic applications in treating various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. The sigma-1 receptor, which is the target of DF-MP, plays a crucial role in regulating various cellular processes such as calcium signaling, protein folding, and neurotransmitter release. By modulating the activity of the sigma-1 receptor, DF-MP has shown promising results in improving cognitive function, reducing inflammation, and promoting neuroprotection.

Mechanism of Action

DF-MP acts as a selective antagonist of the sigma-1 receptor, which is a transmembrane protein found in the endoplasmic reticulum and plasma membrane. The sigma-1 receptor modulates various cellular processes by interacting with various proteins and ion channels. DF-MP binds to the sigma-1 receptor with high affinity, thereby blocking its activity and modulating downstream signaling pathways. The exact mechanism of action of DF-MP is still under investigation, but it is believed to involve the regulation of calcium signaling, protein folding, and neurotransmitter release.
Biochemical and Physiological Effects:
DF-MP has been shown to have various biochemical and physiological effects in preclinical studies. It has been found to reduce oxidative stress, inflammation, and cell death in neuronal cells. DF-MP has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury. Additionally, DF-MP has been found to have anxiolytic and antidepressant effects in animal models of depression.

Advantages and Limitations for Lab Experiments

DF-MP has several advantages for lab experiments. It is a selective sigma-1 receptor antagonist, which means it has a specific target and minimal off-target effects. DF-MP is also relatively easy to synthesize and has a high purity, making it a cost-effective compound for research purposes. However, DF-MP has some limitations, such as its low solubility in water and its potential toxicity at high doses. These limitations need to be taken into account when designing experiments using DF-MP.

Future Directions

DF-MP has shown promising results in preclinical studies, and several research directions can be explored in the future. One potential direction is to investigate the role of DF-MP in regulating neuroinflammation and immune responses in neurological disorders. Another direction is to study the potential synergistic effects of DF-MP with other drugs or compounds in treating neurological disorders. Additionally, the development of more potent and selective sigma-1 receptor antagonists based on the structure of DF-MP could lead to the discovery of novel therapeutic agents for neurological disorders.
Conclusion:
DF-MP is a promising compound for the treatment of various neurological disorders due to its selective sigma-1 receptor antagonism and potential neuroprotective effects. The synthesis of DF-MP is relatively simple and cost-effective, making it a valuable compound for research purposes. DF-MP has shown various biochemical and physiological effects in preclinical studies, and several research directions can be explored in the future to further understand its mechanism of action and therapeutic potential.

Synthesis Methods

DF-MP can be synthesized by reacting 2,6-difluorobenzyl chloride with 2-methylpiperidine in the presence of a base such as sodium hydride. The reaction yields DF-MP as a white solid with a purity of over 95%. The synthesis of DF-MP is relatively simple and can be carried out on a large scale, making it a cost-effective compound for research purposes.

properties

IUPAC Name

1-[(2,6-difluorophenyl)methyl]-2-methylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2N/c1-10-5-2-3-8-16(10)9-11-12(14)6-4-7-13(11)15/h4,6-7,10H,2-3,5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AENNLLXESXJEHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5512426

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